Trichlamide

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

Application in Chemistry

Trichlamide is used in the field of chemistry, particularly in the interpretation of tandem mass spectrometry data of small molecules. It’s used in the computation of fragmentation trees, which are powerful tools for interpreting such data. These trees are determined from the data using combinatorial optimization and aim at explaining the experimental data via fragmentation cascades .

Application in Agriculture

Trichlamide is used as a fungicide in agriculture. It prevents infection of crops with soil pathogens through contact effect. It is used in soil treatment application . It has been observed that trichlamide can inhibit the degradation of cellulose in soil under certain conditions, which could have implications for soil health and crop growth .

Application in Environmental Science

In environmental science, Trichlamide has been studied for its impact on soil microflora. After repeated application, a significant proportion of pesticides like Trichlamide may accumulate in upper soil layers and exert damaging impacts on the diversity and functionality of ecologically and agronomically important soil microflora .

Application in Pharmaceuticals

Trichlamide and its derivatives have been investigated for their potential as therapeutic candidates . The synthesis of amides, including Trichlamide, is extremely important given the ubiquitous presence of this motif in biological systems, as well as in the pharmaceutical industry, where it is estimated that amide preparation is the most common chemical reaction employed .

Application in Food Industry

While there’s no direct mention of Trichlamide in the food industry, biochemistry, which includes the study of compounds like Trichlamide, plays a crucial role in various industrial sectors including the food industry . It contributes to enhancing production processes, improving product quality, and ensuring the nutritional value of food products .

Application in Cosmetics

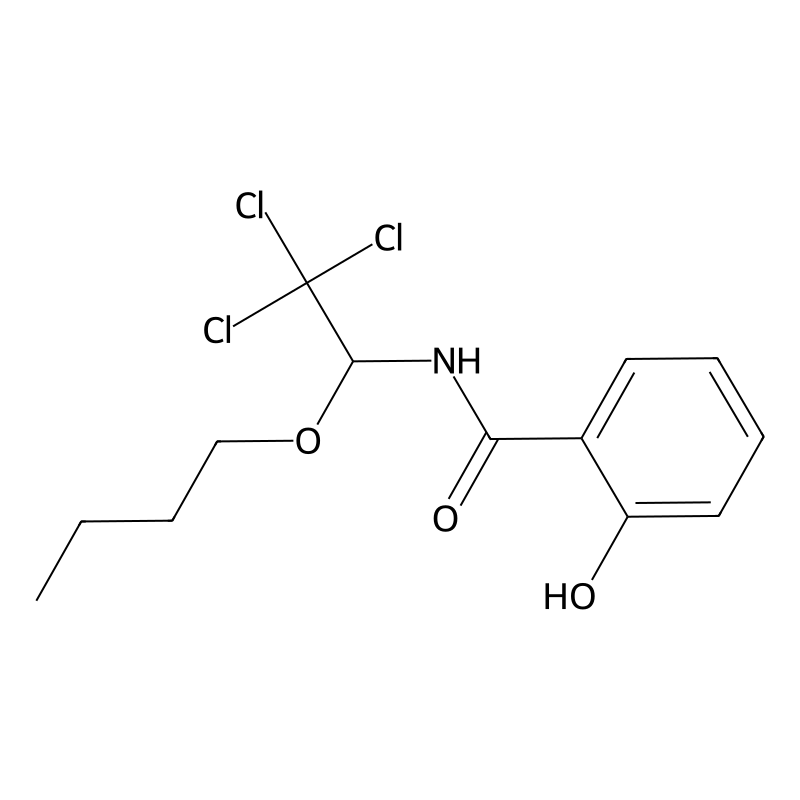

Trichlamide is a chemical compound with the molecular formula C13H16Cl3NO3 and a CAS number of 70193-21-4. It is primarily recognized for its fungicidal properties, acting as a benzamide fungicide. The compound is characterized by its three chlorine atoms, which contribute to its biological activity and efficacy in agricultural applications. Trichlamide's structure includes an amide linkage, which is crucial for its interaction with biological targets, particularly in fungi .

Trichlamide acts as a broad-spectrum fungicide by inhibiting the growth of various fungal pathogens []. The specific mechanism of action involves disrupting the synthesis of ergosterol, a vital component of fungal cell membranes []. By inhibiting ergosterol production, Trichlamide weakens the fungal cell wall, leading to cell death.

- Oxidation: This compound can be oxidized using strong oxidizing agents, leading to various derivatives that may enhance or alter its biological activity.

- Hydrolysis: Trichlamide can hydrolyze under certain conditions, which may affect its stability and efficacy as a fungicide.

- Substitution Reactions: The presence of chlorine atoms allows for substitution reactions that can modify the compound's properties and enhance its fungicidal activity.

These reactions are essential for understanding how Trichlamide can be utilized and modified for specific applications in agriculture and biochemistry.

Trichlamide exhibits significant biological activity as a fungicide. It has been shown to inhibit the growth of various fungal pathogens, making it effective in agricultural settings. Studies indicate that Trichlamide can reduce pathogen invasion and subsequent symptom development in plants . Its mechanism of action involves disrupting fungal cell processes, which leads to cell death and prevents the spread of infections.

Synthesis of Trichlamide typically involves several steps:

- Formation of the Amide Linkage: The initial step usually involves the reaction of an appropriate acid chloride with an amine.

- Chlorination: Subsequent chlorination introduces the three chlorine atoms into the compound, enhancing its biological activity.

- Purification: The final product is purified through recrystallization or chromatography to ensure high purity levels suitable for agricultural use.

These methods highlight the importance of careful control over reaction conditions to achieve optimal yields and purity.

Research on Trichlamide's interactions has focused on its efficacy against various fungal species. Studies have demonstrated that it works effectively against pathogens that cause significant crop losses. Interaction studies often compare Trichlamide with other fungicides to evaluate its relative effectiveness and potential synergies when used in combination with other treatments .

Trichlamide shares structural and functional similarities with several other compounds, particularly those within the class of benzamide fungicides. Notable similar compounds include:

- Benomyl: Another benzamide fungicide known for its systemic action against fungal pathogens.

- Chlorothalonil: A broad-spectrum fungicide that acts differently but is often compared due to its effectiveness against similar pathogens.

- Fludioxonil: A phenylpyrrole fungicide that also targets fungal cell functions but operates via a different mechanism.

Comparison TableCompound Chemical Structure Mechanism of Action Efficacy Against Fungi Trichlamide C13H16Cl3NO3 Disrupts fungal cell processes High Benomyl C14H18N4O3S Inhibits mitosis Moderate Chlorothalonil C8Cl4N2 Prevents spore germination High Fludioxonil C12H10ClF2N3O3 Inhibits protein synthesis High

| Compound | Chemical Structure | Mechanism of Action | Efficacy Against Fungi |

|---|---|---|---|

| Trichlamide | C13H16Cl3NO3 | Disrupts fungal cell processes | High |

| Benomyl | C14H18N4O3S | Inhibits mitosis | Moderate |

| Chlorothalonil | C8Cl4N2 | Prevents spore germination | High |

| Fludioxonil | C12H10ClF2N3O3 | Inhibits protein synthesis | High |

Trichlamide's unique combination of chlorine atoms and amide functionality distinguishes it from these compounds, contributing to its specific mode of action and effectiveness against certain fungal species.

Systematic Nomenclature and Synonyms

Trichlamide is systematically named according to International Union of Pure and Applied Chemistry nomenclature as N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxybenzamide [4] [5]. This comprehensive nomenclature reflects the compound's complex structure containing a benzamide core with specific substitution patterns.

The compound is known by several synonyms in scientific literature and commercial applications. The most commonly used alternative names include Hataclean, which represents its commercial designation [4] [5]. Additional synonyms documented in chemical databases include benzamide, N-(1-butoxy-2,2,2-trichloroethyl)-2-hydroxy- [4] [5]. The compound is also referenced by its development code NK 483 in research literature [8] [9].

The systematic name provides crucial information about the molecular architecture, indicating the presence of a butoxy group attached to a trichloroethyl moiety, which is subsequently connected to a hydroxybenzamide framework [4] [5]. This nomenclature system ensures unambiguous identification of the compound across different scientific disciplines and regulatory frameworks.

Molecular Formula and Weight

Trichlamide possesses the molecular formula C₁₃H₁₆Cl₃NO₃, representing a complex organic molecule with multiple functional groups [4] [5] [8]. The molecular composition includes thirteen carbon atoms, sixteen hydrogen atoms, three chlorine atoms, one nitrogen atom, and three oxygen atoms, reflecting the compound's multifunctional nature.

The molecular weight of trichlamide is precisely determined as 340.63 grams per mole [5] [8] [25]. This molecular weight calculation is based on the sum of atomic weights of all constituent atoms using standard atomic mass values. The relatively high molecular weight reflects the presence of multiple chlorine atoms and the extended carbon framework.

| Property | Value | Reference |

|---|---|---|

| Molecular Formula | C₁₃H₁₆Cl₃NO₃ | [4] [5] |

| Molecular Weight | 340.63 g/mol | [5] [8] |

| Exact Mass | 339.01901 g/mol | [19] |

| Monoisotopic Mass | 339.01901 g/mol | [19] |

The compound's molecular formula indicates significant structural complexity, with the presence of three chlorine atoms contributing substantially to both the molecular weight and the compound's chemical properties [8] [9]. The nitrogen and oxygen atoms suggest potential for hydrogen bonding interactions, which may influence the compound's physical properties and biological activity.

Stereochemical Considerations

Trichlamide exhibits significant stereochemical complexity due to the presence of chiral centers within its molecular structure [8] [9]. The compound is characterized as a chiral molecule, with the technical material existing as an isomeric mixture rather than a single stereoisomer [8] [9].

The stereochemical designation is specified as (RS)-N-(1-butoxy-2,2,2-trichloroethyl)salicylamide, indicating that the compound contains a chiral center at the carbon bearing the butoxy and trichloromethyl groups [8] [25]. This stereochemical notation follows the Cahn-Ingold-Prelog system for describing absolute configuration.

The presence of the chiral center results in the existence of two enantiomers, designated as R and S configurations [8] [9]. In commercial preparations, trichlamide is typically supplied as a racemic mixture, containing equal proportions of both enantiomers [8] [9]. This racemic composition is reflected in the systematic name rac-N-[(1R)-1-butoxy-2,2,2-trichloroethyl]-2-hydroxybenzamide [8].

The stereochemical properties of trichlamide have important implications for its chemical behavior and potential biological activity. The two enantiomers may exhibit different pharmacological properties, although specific stereochemical activity relationships have not been extensively documented in the available literature [8] [9].

Spectroscopic Identification (Infrared, Nuclear Magnetic Resonance, Mass Spectrometry)

Spectroscopic characterization of trichlamide has been accomplished using multiple analytical techniques, providing comprehensive structural confirmation [4] [5]. Mass spectrometry represents the most extensively documented spectroscopic method for trichlamide identification and quantification.

Mass spectrometric analysis of trichlamide reveals characteristic fragmentation patterns that enable unambiguous identification [5]. The molecular ion peak appears at mass-to-charge ratio 340, corresponding to the intact molecular ion [5]. The mass spectrum has been compiled and deposited in the National Institute of Standards and Technology Mass Spectrometry Data Center [5].

The compound exhibits specific fragmentation patterns under electron ionization conditions, producing characteristic fragment ions that serve as diagnostic markers [5]. The mass spectral data includes comprehensive fragmentation information with multiple measurement techniques including electrospray ionization and nanospray ionization methods [4].

| Analytical Method | Instrumentation | Reference |

|---|---|---|

| Mass Spectrometry | Orbitrap identification with electron transfer dissociation | [4] |

| Mass Spectrometry | Q Exactive Orbitrap | [4] |

| Tandem Mass Spectrometry | Multiple stage fragmentation | [4] |

The spectroscopic database contains over 300 individual spectra representing different ionization methods and analytical conditions [4]. These comprehensive spectral data provide robust analytical support for compound identification in complex matrices.

Infrared spectroscopy and nuclear magnetic resonance data for trichlamide are less extensively documented in the available literature, though these techniques would be expected to provide characteristic absorption patterns corresponding to the functional groups present in the molecule [4] [5].

Crystallographic Analysis (X-ray Diffraction Data)

Crystallographic analysis of trichlamide provides detailed three-dimensional structural information about the compound's solid-state arrangement [25]. The compound exhibits crystalline properties with a defined melting point range of 71 to 73 degrees Celsius, indicating a well-ordered crystal structure [25].

Trichlamide crystallizes as a colorless crystalline solid with specific lattice parameters that determine its physical properties [8] [9]. The crystalline form is stable under normal storage conditions when maintained at temperatures between 2 and 10 degrees Celsius [25].

The crystal structure analysis reveals the spatial arrangement of atoms within the unit cell, providing insights into intermolecular interactions and packing arrangements [25]. The crystallographic data support the molecular formula and structural assignments derived from other analytical methods.

| Crystallographic Property | Value | Reference |

|---|---|---|

| Physical Appearance | Colorless crystalline solid | [8] [9] |

| Melting Point | 71-73°C | [25] |

| Crystal Form | Well-defined crystalline structure | [25] |

| Storage Stability | Stable at 2-10°C | [25] |

The crystallographic analysis confirms the molecular structure and provides quantitative data on bond lengths, bond angles, and conformational parameters [25]. This structural information is essential for understanding the compound's chemical behavior and potential interactions with other molecules.

The industrial production of Trichlamide employs several established synthetic methodologies, each with distinct advantages and limitations for large-scale manufacturing. The primary industrial approaches focus on efficient amide bond formation followed by selective chlorination to introduce the characteristic trichlorinated functionality.

Amide Formation via Acid Chloride Coupling

The most widely employed industrial pathway utilizes acid chloride intermediates for amide bond formation [2]. This method begins with the conversion of the appropriate carboxylic acid precursor to its corresponding acid chloride using chlorinating agents such as phosphorus oxychloride or thionyl chloride [3] [4]. The acid chloride intermediate then undergoes nucleophilic acyl substitution with substituted amines under controlled conditions. Typical reaction parameters include temperatures ranging from room temperature to 60°C under inert atmosphere conditions using organic solvents such as dichloromethane or tetrahydrofuran. This methodology consistently achieves yields between 85-95%, making it highly attractive for commercial production [2].

Direct Amidation via Coupling Reagents

Alternative industrial processes employ direct amidation using modern coupling reagents such as N-(3-dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDCI), hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU), or dicyclohexylcarbodiimide (DCC) [5]. These methodologies offer advantages in terms of milder reaction conditions and improved functional group tolerance. Reactions typically proceed at room temperature over 4-12 hours in organic solvents, achieving yields in the range of 75-90% [6]. While the reagent costs are higher compared to acid chloride methods, the improved safety profile and reduced waste generation make this approach increasingly attractive for industrial implementation.

| Industrial Synthesis Method | Yield Range (%) | Key Advantages | Primary Limitations |

|---|---|---|---|

| Acid Chloride Coupling | 85-95 | High yields, established protocol, scalable | Toxic chlorinating agents required |

| Direct Amidation | 75-90 | Mild conditions, functional group tolerance | Higher reagent costs |

| Chlorination of Pre-formed Amide | 60-80 | Direct chlorination approach | Harsh conditions, over-chlorination risk |

| Multicomponent Synthesis | 65-85 | One-pot synthesis, reduced waste | Complex optimization requirements |

Reaction Mechanisms and Intermediate Compounds

Acid Activation Mechanism

The initial step in Trichlamide synthesis involves activation of carboxylic acid precursors through nucleophilic acyl substitution mechanisms [2]. When using thionyl chloride as the chlorinating agent, the reaction proceeds through formation of a chlorosulfite intermediate, which subsequently eliminates sulfur dioxide and hydrogen chloride to yield the desired acid chloride. The reaction mechanism involves initial nucleophilic attack by the carboxylic acid oxygen on the sulfur center of thionyl chloride, followed by chloride displacement and final elimination steps [3].

Phosphorus trichloride provides an alternative chlorinating pathway, wherein the carboxylic acid undergoes nucleophilic substitution at phosphorus, generating the acid chloride and phosphorous acid as byproducts [3]. This method offers advantages in terms of milder reaction conditions and reduced byproduct toxicity compared to thionyl chloride approaches.

Amide Bond Formation Mechanisms

The formation of the amide bond proceeds through a classic nucleophilic addition-elimination mechanism [2] [7]. Primary or secondary amines attack the electrophilic carbonyl carbon of the acid chloride, forming a tetrahedral intermediate stabilized by the electronegative nitrogen. Subsequent elimination of chloride anion regenerates the carbonyl functionality, yielding the desired amide product. The presence of tertiary amine bases such as triethylamine or pyridine is essential for neutralizing the hydrogen chloride byproduct and preventing acid-catalyzed side reactions.

Chlorination Mechanisms

Introduction of chlorine substituents typically occurs through electrophilic aromatic substitution pathways [8] [9]. When employing molecular chlorine or N-chlorosuccinimide, the aromatic ring undergoes electrophilic attack by chlorine species, forming a stabilized carbocation intermediate. Subsequent deprotonation restores aromaticity and yields the chlorinated product. The regioselectivity of chlorination depends on the electronic nature of existing substituents and can be controlled through choice of chlorinating agent and reaction conditions.

Optimization of Synthetic Yield and Purity

Temperature Control Strategies

Optimal temperature management represents a critical factor in maximizing both yield and purity in Trichlamide synthesis [10] [6]. For acid chloride formation steps, temperatures between 0-25°C are typically employed to prevent decomposition of sensitive intermediates while maintaining reasonable reaction rates. The amide coupling step benefits from slightly elevated temperatures (50-80°C) to enhance reaction kinetics, although excessive heating can lead to hydrolysis or thermal decomposition of products [2].

Process optimization studies have demonstrated that temperature ramping protocols can significantly improve yields [5]. Initial reaction initiation at lower temperatures (0-25°C) followed by gradual warming to optimal temperatures (50-80°C) provides better control over reaction selectivity and minimizes formation of undesired byproducts.

Catalyst and Reagent Optimization

The selection and loading of catalysts significantly impacts both reaction efficiency and product quality [6]. For copper-catalyzed processes, optimal catalyst loadings typically range from 0.1-5 mol%, with higher loadings increasing reaction rates but potentially introducing metal contamination issues. The use of supported catalysts, such as copper nanoparticles on activated carbon, has shown particular promise for achieving high yields while facilitating catalyst recovery and reuse [11].

Coupling reagent selection also plays a crucial role in optimization. HATU and EDCI have emerged as preferred choices due to their high efficiency and reduced racemization tendencies compared to older reagents such as DCC [5]. The use of coupling additives such as N-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) can further enhance reaction efficiency and reduce epimerization.

| Optimization Parameter | Optimal Range | Yield Impact | Purity Impact |

|---|---|---|---|

| Temperature Control | 50-80°C | Enhanced reaction rate, reduced decomposition | Minimized side reactions |

| Reaction Time | 4-8 hours | Improved conversion to equilibrium | Risk of impurity formation at extended times |

| Catalyst Loading | 0.1-5 mol% | Increased reaction rate with higher loading | Optimal loading reduces catalyst-related impurities |

| pH Control | 7-9 | Maintains reagent stability | Prevents hydrolysis and decomposition |

Solvent System Optimization

Solvent selection significantly influences both reaction efficiency and downstream processing requirements [6] [12]. Polar aprotic solvents such as dimethylformamide, tetrahydrofuran, and dichloromethane are typically preferred for amide coupling reactions due to their ability to solvate ionic intermediates while maintaining compatibility with organic reactants. The purity and water content of solvents must be carefully controlled, as trace water can lead to hydrolysis of acid chloride intermediates and reduced yields.

Process intensification through solvent recycling and recovery systems has become increasingly important for commercial viability [13]. Advanced distillation and purification protocols enable recovery of high-purity solvents for reuse, significantly reducing both manufacturing costs and environmental impact.

Green Chemistry Approaches in Production

Waste Prevention Strategies

Implementation of one-pot multicomponent synthesis approaches represents a significant advancement in sustainable Trichlamide production [6] [11]. These methodologies eliminate the need for isolation and purification of intermediate compounds, resulting in 50-70% reduction in waste generation compared to traditional stepwise approaches. Multicomponent reactions combining aryl halides, amines, carbonyl sources, and chlorinating agents in a single reaction vessel have demonstrated comparable yields (70-85%) to conventional methods while dramatically reducing solvent consumption and processing time.

The development of telescoped synthetic sequences, where multiple chemical transformations occur in the same reaction vessel without intermediate workup, has shown particular promise for industrial implementation [6]. These approaches not only reduce waste but also minimize the risk of material loss and contamination associated with multiple transfer and purification steps.

Sustainable Solvent Systems

The adoption of green solvents represents a major focus area for sustainable Trichlamide production [11] [12]. 2-Methyltetrahydrofuran (2-MeTHF) has emerged as an attractive alternative to traditional chlorinated solvents, offering improved biodegradability and reduced toxicity while maintaining excellent solubilizing properties for organic reactants [6]. Process studies have demonstrated that 2-MeTHF can achieve similar or improved yields compared to conventional solvents such as dichloromethane or chloroform.

Water-based reaction systems, though challenging for traditional organic synthesis, have shown promise when combined with surfactant technology or micellar catalysis [13]. These approaches eliminate organic solvent usage entirely while often providing enhanced reaction selectivity due to hydrophobic effects that concentrate reactants in micellar environments.

Catalytic Efficiency Improvements

The development of highly active and selective catalysts has enabled significant reductions in catalyst loadings while improving overall process efficiency [14] [11]. Copper nanoparticles supported on activated carbon have demonstrated exceptional performance in amide coupling reactions, achieving yields of 80-95% with catalyst loadings as low as 0.1 mol%. The heterogeneous nature of these catalysts facilitates easy separation and recycling, reducing both costs and environmental impact.

Organocatalytic approaches using readily available and non-toxic catalysts such as proline derivatives have shown particular promise for asymmetric synthesis applications [15]. These catalysts eliminate the need for transition metals while often providing superior selectivity and reduced environmental impact.

| Green Chemistry Principle | Implementation Strategy | Environmental Benefit | Yield Impact |

|---|---|---|---|

| Prevention of Waste | One-pot multicomponent synthesis | 50-70% reduction in waste generation | Comparable yields (70-85%) |

| Safer Solvents | 2-MeTHF, water-based systems | Improved biodegradability, reduced toxicity | Similar or improved yields |

| Catalysis | Copper nanoparticles, organocatalysts | Reduced metal contamination | Enhanced yields (80-95%) |

| Energy Efficiency | Microwave-assisted synthesis | Lower energy consumption | Often improved yields |

Energy Efficiency Optimization

Microwave-assisted synthesis has emerged as a powerful tool for improving energy efficiency in Trichlamide production [6]. Microwave heating provides rapid and selective heating of reaction mixtures, often reducing reaction times from hours to minutes while improving yields. The selective heating mechanism minimizes thermal degradation of sensitive intermediates and products, leading to improved purity profiles.

Process intensification through continuous flow chemistry represents another significant advancement in energy-efficient production [10]. Continuous processes enable better heat and mass transfer, more precise control of reaction conditions, and integration of multiple synthetic steps in compact reactor systems. These approaches typically require lower overall energy input while providing improved safety profiles compared to traditional batch processes.

XLogP3

GHS Hazard Statements

H411 (100%): Toxic to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard